molecular formula C8H4Br2F4 B185477 1,2-Bis(bromomethyl)tetrafluorobenzene CAS No. 13719-82-9

1,2-Bis(bromomethyl)tetrafluorobenzene

Cat. No.: B185477
CAS No.: 13719-82-9
M. Wt: 335.92 g/mol
InChI Key: ZPCASPAMMMTVHF-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)tetrafluorobenzene is an organic compound with the molecular formula C8H4Br2F4 This compound is characterized by the presence of two bromomethyl groups and four fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(bromomethyl)tetrafluorobenzene typically involves the bromination of tetrafluorobenzene derivatives. One common method is the bromination of 1,2,3,4-tetrafluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(bromomethyl)tetrafluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(bromomethyl)tetrafluorobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(bromomethyl)tetrafluorobenzene involves its interaction with various molecular targets. The bromomethyl groups can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(bromomethyl)tetrafluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromomethyl and fluorine groups makes it a versatile compound for various synthetic applications .

Properties

IUPAC Name

1,2-bis(bromomethyl)-3,4,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-1-3-4(2-10)6(12)8(14)7(13)5(3)11/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCASPAMMMTVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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